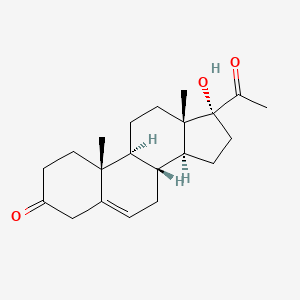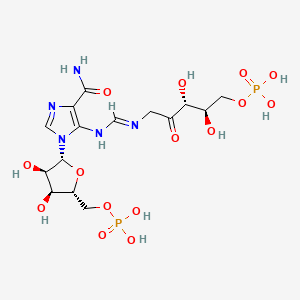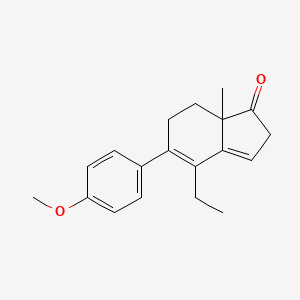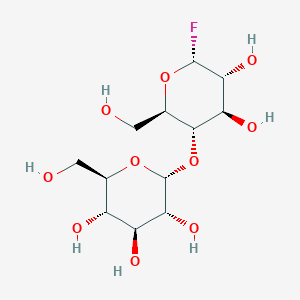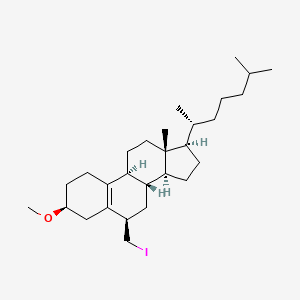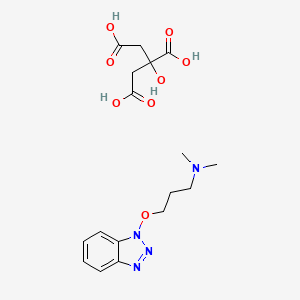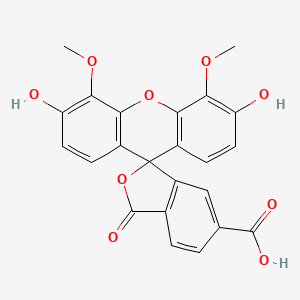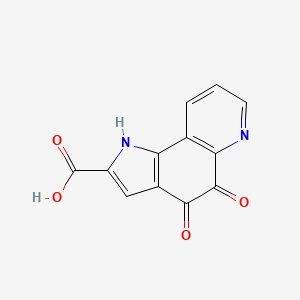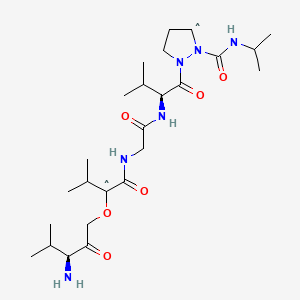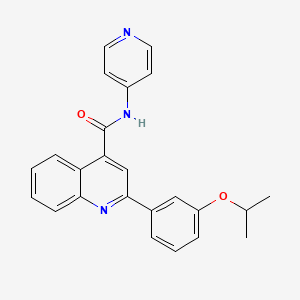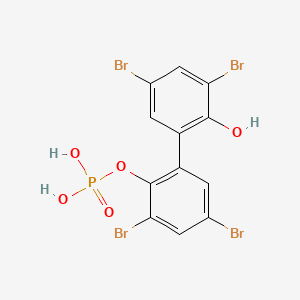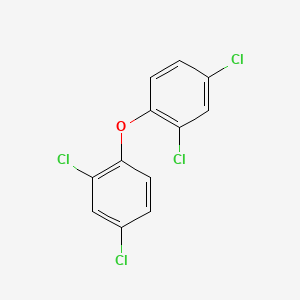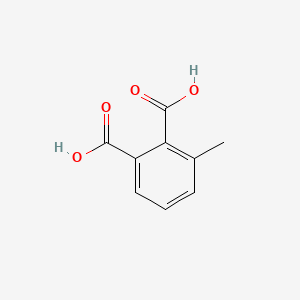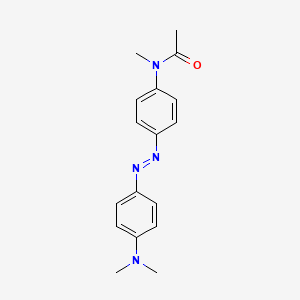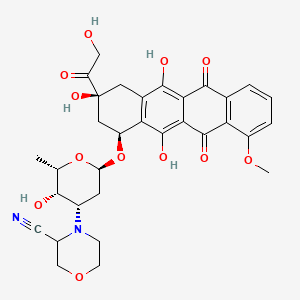
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin is a member of morpholines, a nitrile, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as an antineoplastic agent. It derives from a doxorubicin.
Wissenschaftliche Forschungsanwendungen
Hydrolysis and Stability
Research by Acton et al. (1986) investigated the hydrolysis of 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin, comparing its stability with other analogues. They found that at a pH of 7, 74% remained unchanged after 24 hours, but at pH 2, only 10% remained. The products identified included aglycon and N-(2-hydroxyethyl)doxorubicin, with most losses to unidentified polar products (Acton et al., 1986).
Antitumor Potency and New Analogues
A study by Acton et al. (1984) noted that this compound is significantly more potent than doxorubicin against tumors in cell culture and mice. It remains effective through various dosing methods and does not produce chronic myocardial lesions in mice. This discovery stemmed from studies on the reductive alkylation of doxorubicin and daunorubicin (Acton et al., 1984).
Enhanced Activity and Structural Analysis
Nagy et al. (1996) described a high-yield conversion of doxorubicin to a daunosamine-modified analog, which showed significantly increased activity in vitro. Their study highlighted the structural relationship of daunosamine-modified derivatives of doxorubicin, providing insights into their enhanced antineoplastic properties (Nagy et al., 1996).
Biomedical Analyses
Breda et al. (1992) developed a method for determining 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin in plasma using high-performance liquid chromatography. This technique is crucial for understanding the pharmacokinetics and biodistribution of the compound (Breda et al., 1992).
Cytotoxicity and Antitumor Activity
Quintieri et al. (2005) studied the biotransformation of this compound in human liver microsomes, finding that it converts to a more cytotoxic metabolite, PNU-159682, retaining antitumor activity in vivo. This highlights the importance of metabolic pathways in its antitumor efficacy (Quintieri et al., 2005).
Eigenschaften
CAS-Nummer |
88254-07-3 |
|---|---|
Produktname |
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin |
Molekularformel |
C32H34N2O12 |
Molekulargewicht |
638.6 g/mol |
IUPAC-Name |
4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile |
InChI |
InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3/t14-,15?,18-,20-,22-,27+,32-/m0/s1 |
InChI-Schlüssel |
YIMDLWDNDGKDTJ-WJRCOUIISA-N |
Isomerische SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
Synonyme |
3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer A 489 A-489 cyanomorpholino doxorubicin cyanomorpholinoadriamycin MRA-CN |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



